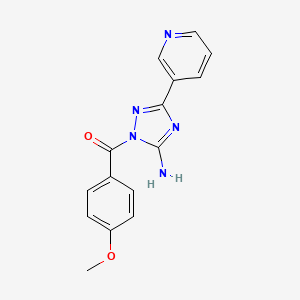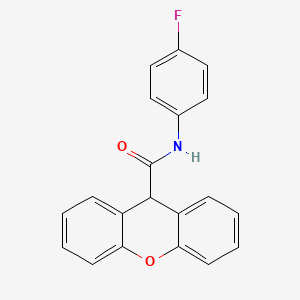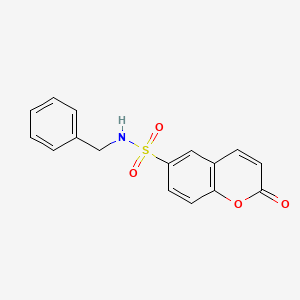
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential anti-cancer properties. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have a wide range of biological activities.
Mechanism of Action
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide exerts its anti-cancer effects by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation is a key mechanism for regulating gene expression, and aberrant HDAC activity has been implicated in the development and progression of cancer. By inhibiting HDACs, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide promotes the acetylation of histones, leading to changes in gene expression that can induce growth arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to have other biological activities. It has been reported to have anti-inflammatory effects, as well as neuroprotective effects in animal models of neurodegenerative diseases. 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is its relatively low toxicity compared to other HDAC inhibitors. This makes it a promising candidate for further development as an anti-cancer agent. However, like other HDAC inhibitors, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can have off-target effects, which can limit its therapeutic potential. In addition, the optimal dosing and scheduling of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in combination with other anti-cancer agents is still being investigated.
Future Directions
There are several future directions for the study of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide. In addition, the combination of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide with other anti-cancer agents is an area of active investigation, with the goal of improving the efficacy of cancer treatment. Finally, the potential use of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in the treatment of other diseases, such as neurodegenerative diseases, is an area of emerging interest.
Synthesis Methods
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-chlorobenzonitrile with 2-isopropyl-6-methylphenylmagnesium bromide to give 3-(3-chlorophenyl)-2-isopropyl-6-methylphenylacetonitrile. This intermediate is then converted to the final product through a series of reactions involving hydrolysis, reduction, and acylation.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce growth arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. In addition, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy and chemotherapy.
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-13(2)17-9-4-6-14(3)19(17)21-18(22)11-10-15-7-5-8-16(20)12-15/h4-13H,1-3H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSPHVPLRGDMN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)


![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)
![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)

![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)

![1-(3-chloro-4-methylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5856089.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide](/img/structure/B5856103.png)
![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)